N-(5-Hydroxypyrimidin-2-YL)hexanamide
Description
N-(5-Hydroxypyrimidin-2-YL)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linked to a 5-hydroxypyrimidin-2-yl moiety.
Properties
IUPAC Name |
N-(5-hydroxypyrimidin-2-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-4-5-9(15)13-10-11-6-8(14)7-12-10/h6-7,14H,2-5H2,1H3,(H,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTHBYNEUQANQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729118 | |
| Record name | N-(5-Hydroxypyrimidin-2-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057667-15-8 | |
| Record name | N-(5-Hydroxypyrimidin-2-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Hydroxypyrimidin-2-YL)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxypyrimidine moiety linked to a hexanamide chain. This structure may contribute to its biological activity by interacting with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can suppress the viability of cancer cells, particularly in lung adenocarcinoma models like A549 cells.
Key Findings:
- Cytotoxicity : Compounds with free amino groups showed more potent anticancer activity than those without. For example, certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups appears critical for enhancing cytotoxic effects while minimizing toxicity to non-cancerous cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Cisplatin | 10 | 1 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains.
Key Findings:
- Efficacy Against Pathogens : Studies indicate that compounds related to this compound demonstrate activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .
- Mechanism of Action : The exact mechanisms remain under investigation; however, the ability to inhibit bacterial growth suggests potential interference with bacterial cell wall synthesis or metabolic pathways .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vitro Studies on Lung Cancer Cells : A study assessed the effects of this compound on A549 cells, revealing a dose-dependent reduction in cell viability and indicating its potential as an anticancer agent.
- Antimicrobial Screening : Another study screened various derivatives against clinical isolates of resistant bacteria. The results indicated promising antimicrobial activity, warranting further exploration into structural modifications for enhanced efficacy.
Scientific Research Applications
Cholesterol Ester Transfer Protein (CETP) Inhibition
One of the prominent applications of N-(5-Hydroxypyrimidin-2-YL)hexanamide is its role as an inhibitor of cholesterol ester transfer protein (CETP). CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL).
- Mechanism of Action : By inhibiting CETP, this compound can potentially increase HDL cholesterol levels while decreasing LDL cholesterol levels, thereby offering therapeutic benefits against conditions such as hyperlipidemia and atherosclerosis .
- Clinical Relevance : The inhibition of CETP is considered a promising strategy for cardiovascular disease prevention. Compounds with CETP inhibitory activity may serve as novel therapeutic agents for managing dyslipidemia and associated cardiovascular risks .
Supramolecular Chemistry
This compound has been investigated for its potential in supramolecular chemistry, particularly in the formation of self-assembling structures.
- Self-Assembly Properties : Research indicates that derivatives of pyrimidinone compounds can exhibit strong self-complementary hydrogen bonding, leading to the formation of high molecular weight polymers through isodesmic growth mechanisms . This property is significant for developing new materials with specific mechanical or optical characteristics.
Drug Development
The compound's structure allows it to be explored as a scaffold for developing new pharmaceuticals, particularly those targeting metabolic disorders.
- Therapeutic Potential : The ability to modify its structure could lead to derivatives that may possess enhanced bioactivity or reduced side effects, making it a candidate for further drug development studies .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Structural Variations :
- Pyridine vs. Pyrimidine Cores : Compounds like N-(5-hydroxypyridin-2-yl)pivalamide (pyridine-based) differ in aromatic ring nitrogen count compared to pyrimidine derivatives, which may influence electronic properties and target binding .
- Side Chain Modifications : The indole-ethyl group in N-[2-(1H-indol-3-yl)ethyl]hexanamide enhances anti-parasitic activity, suggesting that bulky substituents may improve target specificity .
- Hydroxy vs. Hydroxymethyl Groups : Substituents at the 5-position (e.g., hydroxyl vs. hydroxymethyl) affect solubility and steric interactions, as seen in pyridine pivalamides .
Antimicrobial Potential: TAN-1057A’s complex structure with multiple amino groups suggests activity against bacterial targets, a common feature of peptide-like pyrimidine derivatives .
Commercial Availability :
- Pyridine pivalamides (e.g., N-(5-hydroxypyridin-2-yl)pivalamide) are commercially available at high prices ($240–$3,000 per gram), indicating their use in specialized research .
Research Implications and Limitations
- Gaps in Data: Direct pharmacological data for this compound are absent in the provided evidence.
- Synthetic Feasibility : The commercial availability of pyridine pivalamides suggests feasible synthetic routes for similar compounds, though pyrimidine derivatives like TAN-1057A may require more complex synthesis .
- Therapeutic Optimization : Modifying the hydroxy group position or side chain length (as in hexanamide vs. pivalamide) could enhance bioavailability or target affinity.
Preparation Methods
Acylation of 2-Aminopyrimidine Derivative
The initial step involves reacting a 2-aminopyrimidine compound with an alkanoyl chloride, such as hexanoyl chloride, in the presence of an organic base like pyridine. This reaction is typically performed in a halogenated hydrocarbon solvent such as 1,2-dichloroethane.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyrimidine + Hexanoyl chloride + Pyridine | Formation of N-(2-alkanoylamino)pyrimidine intermediate (Formula 2) |
This step selectively acylates the amino group at the 2-position, yielding a stable intermediate suitable for further transformation.
Dealkylation to Introduce the Hydroxyl Group at the 5-Position
The N-(2-alkanoylamino)-5-alkoxypyrimidine intermediate undergoes treatment with anhydrous aluminum chloride in a halogenated hydrocarbon solvent (e.g., 1,2-dichloroethane). This reaction cleaves the alkoxy group at the 5-position, converting it into a hydroxyl group, thus forming N-(5-hydroxypyrimidin-2-yl)alkanamide (Formula 3).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | Aluminum chloride, halogenated solvent | Dealkylation to 5-hydroxypyrimidinyl intermediate |
This method is advantageous due to the use of inexpensive aluminum chloride and mild reaction conditions, resulting in high yields and purity.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acylation + Aluminum chloride | 2-Aminopyrimidine + Hexanoyl chloride | Pyridine, 1,2-dichloroethane, AlCl3 | High | Mild conditions, inexpensive reagents, high purity | Requires handling of corrosive AlCl3 |
| Halogen substitution + Debenzylation | 5-Bromo-2-chloropyrimidine + 4-methoxybenzylamine | Copper iodide catalysis, acid debenzylation | Low (~18) | Shorter synthetic steps | Low yield, expensive starting materials, complex purification |
| Boronic acid ester method | 5-Bromo-2-chloropyrimidine | Boronic acid ester formation, H2O2 oxidation | Moderate | Direct hydroxyl introduction | Multi-step, lower overall efficiency |
The aluminum chloride-mediated dealkylation method stands out for scalability and efficiency, making it suitable for large-scale manufacturing.
Research Findings and Optimization
- The use of anhydrous aluminum chloride in halogenated solvents effectively cleaves alkoxy groups at the 5-position without degrading the pyrimidine ring.
- The acylation step with hexanoyl chloride proceeds smoothly in the presence of pyridine, providing high selectivity for the 2-amino group.
- Attempts to substitute the 5-position via halogen exchange and subsequent nucleophilic substitution suffer from low yields and complicated purifications, limiting their industrial applicability.
- The overall synthetic route benefits from avoiding expensive starting materials like 2-chloro-5-bromopyrimidine, favoring more cost-effective reagents.
Summary Table of Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | Hexanoyl chloride, pyridine, 1,2-dichloroethane | Room temp | 1-3 hours | Selective acylation of 2-amino |
| 2 | Dealkylation (hydrolysis) | Anhydrous AlCl3, 1,2-dichloroethane | 40-80°C | Several hrs | Converts 5-alkoxy to 5-hydroxy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Hydroxypyrimidin-2-YL)hexanamide, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves coupling a hydroxypyrimidine derivative with hexanoyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts. For analogs, activation of carboxylic acids via EDC/HOBt coupling agents is employed for amide bond formation . Key parameters include solvent choice (e.g., MeCN for polar aprotic conditions), temperature control (room temperature to 50°C), and exclusion of moisture to prevent hydrolysis. Purification often requires flash chromatography (e.g., CH₂Cl₂/MeOH gradients) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, amide protons resonate near δ 6–8 ppm, while pyrimidine ring protons appear as distinct singlet/multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 1 ppm error) .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), stoichiometry (1.2–2.0 eq acylating agent), and catalyst loading .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., slow nucleophilic attack on acyl intermediates).
- Scale-Up Strategies : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .
Q. What approaches resolve contradictions in biological activity data between structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with modified acyl chain lengths or pyrimidine substituents. For example, reducing acyl chain carbons from 9 to 5 (as in capsaicin analogs) alters cytotoxicity profiles .
- Dose-Response Studies : Use MTT assays to establish IC₅₀ values under standardized conditions (e.g., 24–48 hr exposure, 10–200 µM concentration ranges) .
- Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock to rationalize activity differences .
Q. How is the compound evaluated for enzyme inhibition potential, and what experimental controls are critical?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence-based or radiometric assays. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine binding affinity (Kd) and stoichiometry .
- Off-Target Screening : Test against a panel of unrelated enzymes (e.g., phosphatases) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
